2-Ethylhexanenitrile

Catalog No.
S1927752
CAS No.
4528-39-6
M.F
C8H15N
M. Wt
125.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexanenitrile

CAS Number

4528-39-6

Product Name

2-Ethylhexanenitrile

IUPAC Name

2-ethylhexanenitrile

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

InChI

InChI=1S/C8H15N/c1-3-5-6-8(4-2)7-9/h8H,3-6H2,1-2H3

InChI Key

WYYVVEWZSRVHNF-UHFFFAOYSA-N

SMILES

CCCCC(CC)C#N

Canonical SMILES

CCCCC(CC)C#N

The exact mass of the compound 2-Ethylhexanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44904. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethylhexanenitrile (CAS 4528-39-6) is a branched-chain aliphatic nitrile characterized by an eight-carbon backbone with an alpha-ethyl substitution [1]. Operating as a colorless liquid with a high boiling point of 193 °C and a flash point of approximately 82 °C, it is primarily procured as a versatile chemical intermediate and a specialized high-boiling solvent [1]. Industrially, it serves as the critical precursor for synthesizing 2-ethylhexylamine—a foundational building block for specialty surfactants, corrosion inhibitors, and pharmaceutical intermediates—and 2-ethylhexanoic acid via controlled hydrolysis[2]. Its unique combination of a polar cyano group and a branched lipophilic tail provides a distinct solvency profile, making it highly valuable in low-VOC coating formulations and advanced organic synthesis workflows where standard linear nitriles or volatile solvents fall short [1].

Procurement substitution with linear analogs, such as octanenitrile or hexanenitrile, fundamentally alters both process chemistry and downstream product performance. The alpha-ethyl branch in 2-ethylhexanenitrile introduces specific steric hindrance that dictates its reactivity; it suppresses the formation of secondary amine byproducts during catalytic hydrogenation and significantly increases hydrolytic stability in reactive formulations [1]. Furthermore, in downstream applications, the branched 2-ethylhexyl moiety imparts critical lipophilic properties—such as lower Krafft points in surfactants and enhanced membrane permeability in agrochemicals—that linear octyl chains cannot replicate [1]. For solvent applications, substituting with traditional aromatics or linear nitriles eliminates the unique viscosity-reducing and slow-evaporating properties required for high-solids, low-VOC coatings, making generic substitution unviable for optimized industrial workflows.

Steric Enhancement of Primary Amine Selectivity During Hydrogenation

When procuring nitriles for primary amine synthesis, minimizing the formation of secondary and tertiary amine byproducts is critical for process efficiency and atom economy. The alpha-ethyl branch in 2-ethylhexanenitrile provides significant steric shielding around the reactive cyano carbon [1]. During catalytic transfer hydrogenation (e.g., using Raney Nickel), this steric bulk suppresses the nucleophilic attack of the newly formed primary amine onto the intermediate imine. Consequently, 2-ethylhexanenitrile yields a substantially higher proportion of the target primary amine (2-ethylhexylamine) compared to linear analogs like octanenitrile, which are highly prone to forming secondary amines (e.g., dioctylamine) unless excess ammonia is continuously supplied [1].

Evidence DimensionPrimary amine selectivity (suppression of secondary amine condensation)
Target Compound DataHigh primary amine selectivity due to alpha-branching
Comparator Or BaselineOctanenitrile (Linear C8, prone to significant dioctylamine byproduct formation)
Quantified DifferenceAlpha-branching sterically hinders intermediate condensation, reducing secondary amine byproduct formation and improving primary amine yield relative to unbranched nitriles.
ConditionsCatalytic transfer hydrogenation (Raney Ni, 2-propanol, reflux)

Reduces the need for complex fractional distillation and improves overall atom economy for industrial amine production, lowering downstream purification costs.

Enhanced Hydrolytic Stability for High-Temperature Solvent Applications

In high-solids coating formulations and reactive environments, the chemical stability of the solvent is paramount. The alpha-ethyl group in 2-ethylhexanenitrile sterically hinders nucleophilic attack by water or hydroxide ions on the cyano group [1]. Compared to linear nitriles like hexanenitrile, 2-ethylhexanenitrile requires significantly harsher conditions—such as prolonged heating at 75-80 °C with 50% KOH or concentrated sulfuric acid—to achieve high conversion rates to 2-ethylhexanoic acid [1]. This inherent resistance to mild hydrolysis makes it a superior polar, high-boiling solvent in mildly acidic or basic formulations where linear nitriles would prematurely degrade into amides or carboxylic acids.

Evidence DimensionResistance to basic/acidic hydrolysis
Target Compound DataRequires aggressive conditions: 50% KOH, 75-80 °C, >4.5 hours for high conversion
Comparator Or BaselineHexanenitrile / Octanenitrile (Hydrolyze more readily under milder aqueous conditions)
Quantified DifferenceThe steric bulk of the 2-ethyl group decreases the hydrolysis rate constant, extending the solvent's functional lifespan in reactive or aqueous-adjacent formulations.
ConditionsAqueous acidic or basic environments (hydrolysis assays)

Allows procurement as a stable, slow-evaporating coalescing agent in reactive coating systems without risking premature chemical degradation.

Optimized Boiling Point and Volatility for Low-VOC Coating Compliance

For industrial coatings, replacing highly volatile solvents is a strict regulatory priority. 2-Ethylhexanenitrile offers a boiling point of 193 °C and a flash point of 82 °C, classifying it as a slow-evaporating solvent [1]. Compared to traditional aromatic solvents like xylene, it significantly extends the wet-edge time of coatings, improving flow and leveling. Furthermore, its branched aliphatic structure provides superior viscosity reduction in epoxy and alkyd resins compared to linear C8 solvents, enabling higher solids loading. This combination of high boiling point and effective solvency allows formulators to drastically lower overall Volatile Organic Compound (VOC) emissions while maintaining processability [2].

Evidence DimensionBoiling point and flash point (evaporation profile)
Target Compound DataBP: 193 °C, Flash Point: 82 °C
Comparator Or BaselineXylene / standard volatile solvents (BP: ~138-144 °C, Flash Point: ~25-30 °C)
Quantified DifferenceA >50 °C higher boiling point and >50 °C higher flash point drastically reduce evaporation rates, enabling high-solids, low-VOC compliant formulations.
ConditionsStandard atmospheric pressure (760 mmHg) for thermal property measurement

Provides a dual-function solution for manufacturers needing to lower VOC emissions while maintaining optimal coating viscosity and leveling.

Precursor for Specialty Surfactants and Corrosion Inhibitors

2-Ethylhexanenitrile is the optimal starting material for synthesizing 2-ethylhexylamine via catalytic hydrogenation. The retained alpha-branched structure is critical for achieving the specific lipophilic-hydrophilic balance (HLB) and lower Krafft points required in downstream high-performance surfactants and industrial corrosion inhibitors, which linear aliphatic amines cannot provide [1].

Slow-Evaporating Coalescing Agent in Low-VOC Coatings

In high-solids alkyd and epoxy formulations, 2-Ethylhexanenitrile functions as a highly effective, slow-evaporating solvent. Its high boiling point (193 °C), low volatility, and steric stability prevent premature evaporation and degradation, thereby extending wet-edge time, improving film formation, and ensuring compliance with stringent VOC emission regulations [1].

Intermediate for Lipophilic Pharmaceutical and Agrochemical Synthesis

The compound is utilized as a key building block when the specific 2-ethylhexyl moiety is required to enhance the lipophilicity and membrane permeability of active pharmaceutical ingredients (APIs) or agrochemicals. Its controlled reactivity profile allows for precise nucleophilic additions or reductions without the side reactions typical of unbranched nitriles [2].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4528-39-6

Dates

Last modified: 08-16-2023

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